molecular formula C44H87NO5 B11929218 undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11929218
M. Wt: 710.2 g/mol
InChI Key: QQBHNNIKPAXOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound known for its unique structure and properties. It is an amino ionizable lipid with ester bonds located at specific positions relative to the nitrogen atom. This compound is often used in scientific research due to its excellent physicochemical properties, particularly in the field of mRNA delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves multiple steps, including esterification and amination reactions. The process typically starts with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with undecyl heptanoate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with the final product being subjected to rigorous testing to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Utilized in drug delivery systems, particularly for mRNA vaccines.

    Industry: Applied in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with cellular membranes. The compound’s lipid structure allows it to integrate into lipid bilayers, facilitating the delivery of therapeutic agents like mRNA into cells. The ester bonds improve tissue clearance, while the amino group enhances encapsulation efficiency .

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate: Similar structure but different functional groups.

    Undecyl 6-[(7-(heptadecan-9-yloxy)carbonyl)oxy)heptyl)(2-(2-hydroxyethoxy)ethyl)amino]hexanoate: Another analogue with variations in the ester and amino groups.

Uniqueness

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific ester and amino group positions, which confer distinct physicochemical properties. These properties make it particularly effective for mRNA delivery and other biomedical applications .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-23-31-41-49-43(47)35-27-21-22-29-37-45(39-32-40-46)38-30-24-28-36-44(48)50-42(33-25-19-14-11-8-5-2)34-26-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

QQBHNNIKPAXOPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.